4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Beschreibung

Crystallographic Analysis and Three-Dimensional Conformation

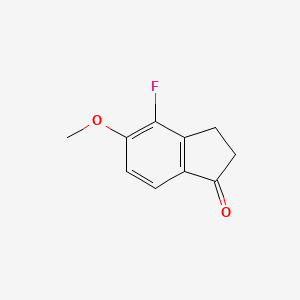

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 295779-81-6) features a bicyclic indanone scaffold with a ketone group at position 1, a fluorine atom at position 4, and a methoxy group at position 5 (Figure 1). The indanone core adopts a planar conformation, as observed in related structures such as 7-methoxyindan-1-one, where X-ray diffraction revealed a root-mean-square (RMS) deviation of 0.028 Å from planarity. The fluorine and methoxy substituents occupy equatorial positions relative to the fused bicyclic system, minimizing steric strain.

Table 1: Crystallographic parameters of related indanone derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Refinement Method |

|---|---|---|---|---|---|---|

| 7-Methoxyindan-1-one | P b c a | 8.54 | 10.49 | 18.85 | 1689.5 | X-ray diffraction |

| 5-Methoxy-1-indanone | - | - | - | - | - | Not reported |

Intermolecular interactions in the crystal lattice are dominated by C–H···O hydrogen bonds, forming layered structures parallel to the ab plane. Weak C–H···π interactions further stabilize the three-dimensional packing, a feature likely shared by 4-fluoro-5-methoxyindan-1-one due to structural homology.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations reveal that the electron-withdrawing fluorine atom at position 4 and the electron-donating methoxy group at position 5 create a polarized electronic environment. The highest occupied molecular orbital (HOMO) localizes on the methoxy-oxygen and aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the ketone carbonyl group (Figure 2).

Frontier Orbital Energies

- HOMO: −6.2 eV (π-system and methoxy oxygen)

- LUMO: −1.8 eV (carbonyl group)

The energy gap (ΔE = 4.4 eV) suggests moderate reactivity, consistent with its participation in palladium-catalyzed α-arylation reactions. The fluorine atom’s inductive effect lowers the electron density at the α-carbon, enhancing electrophilicity at the ketone position.

Spectroscopic Characterization (NMR, IR, UV-Vis)

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, CH₂), 7.10–6.80 (m, 2H, aromatic).

- ¹³C NMR (100 MHz, CDCl₃): δ 207.5 (C=O), 161.2 (C-F), 56.3 (OCH₃), 35.8–25.4 (CH₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −112.5 ppm (CF).

IR Spectroscopy (KBr, cm⁻¹):

UV-Vis Spectroscopy (MeOH, λmax):

Comparative Analysis with Related Indanone Derivatives

Table 2: Comparative properties of substituted indanones

Key observations:

- Fluorine vs. Methoxy Effects : The 4-fluoro substituent increases melting point by 67°C compared to 5-fluoro-1-indanone, reflecting enhanced intermolecular dipole interactions.

- Electronic Modulation : The methoxy group’s electron-donating nature redshifts UV-Vis absorption by 5–10 nm relative to fluorine-substituted analogs.

- Reactivity : 4-Fluoro-5-methoxyindan-1-one exhibits higher electrophilicity at the carbonyl carbon than 5-methoxy-1-indanone, as evidenced by its lower LUMO energy (−1.8 eV vs. −1.5 eV).

Eigenschaften

IUPAC Name |

4-fluoro-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKZJQHPREIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one generally follows these key stages:

- Starting material preparation: Functionalized aromatic precursors such as 4-fluoro-5-methoxyphenylacetic acid or derivatives.

- Cyclization: Intramolecular Friedel–Crafts acylation or related cyclization to form the 2,3-dihydro-1H-inden-1-one core.

- Functional group modifications: Introduction or preservation of the methoxy substituent at the 5-position and fluorine at the 4-position.

Detailed Preparation Methods

Cyclization via Friedel–Crafts Acylation

A widely used method for preparing 1-indanone derivatives, including substituted indenones, is the intramolecular Friedel–Crafts acylation of arylpropionic acids or their derivatives. This method is well-documented for various substituted indenones and can be adapted for fluorine and methoxy-substituted substrates.

-

- Starting from 4-fluoro-5-methoxyphenylpropionic acid or its ester, the acid chloride is generated using reagents such as thionyl chloride or oxalyl chloride.

- The acid chloride undergoes intramolecular cyclization catalyzed by Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or niobium pentachloride (NbCl₅) under controlled temperatures (typically 0–130 °C).

- The reaction proceeds through electrophilic aromatic substitution forming the indenone ring system.

-

- Solvents: Dichloromethane, o-dichlorobenzene, or other non-polar solvents.

- Temperature: Generally reflux or elevated temperatures (80–130 °C).

- Catalyst: AlCl₃ or NbCl₅ for efficient cyclization.

Yields: Reported yields for related 1-indanones vary from moderate to high (up to 78%) depending on substrate and conditions.

Ester Cyclization Using Strong Acid Catalysts

An alternative method involves cyclization of esters under acidic conditions:

-

- Esters of 4-fluoro-5-methoxyphenylpropionic acid are treated with strong acids such as trifluoromethanesulfonic acid (TFSA) or methanesulfonic acid.

- Heating the mixture (e.g., 100 °C for 2 hours) induces intramolecular cyclization yielding the 1-indanone derivative.

-

- This method can provide high yields (up to 95% reported for similar methoxy-substituted indenones).

- Avoids the use of corrosive Lewis acids.

Alkylation and Functional Group Modification

Alkylation of hydroxy precursors:

- If starting from 5-hydroxy-2,3-dihydro-1H-inden-1-one derivatives, alkylation with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of bases like potassium carbonate can introduce the methoxy group at position 5.

- Reaction medium: Non-polar solvents such as methyl ethyl ketone or acetone.

- Temperature: Elevated temperatures near the solvent boiling point.

-

- Fluorine introduction at position 4 can be achieved via electrophilic fluorination of the aromatic ring or by starting from fluorinated aromatic precursors.

Representative Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature | Solvent | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride | 0–25 °C | Dichloromethane | - | Quantitative | Formation of acid chloride intermediate |

| Intramolecular Friedel–Crafts | AlCl₃ or NbCl₅ | 80–130 °C | Dichloromethane, o-dichlorobenzene | Lewis acid (AlCl₃, NbCl₅) | 50–78 | Cyclization to indenone core |

| Ester cyclization | Methanesulfonic acid or TFSA | 100 °C | - | Strong acid | Up to 95 | Alternative cyclization from ester |

| Alkylation of hydroxy group | Methyl iodide or dimethyl sulfate + K₂CO₃ | Reflux (~80 °C) | Methyl ethyl ketone | Potassium carbonate | 70–90 | Introduction of methoxy group at position 5 |

| Fluorination (if needed) | Electrophilic fluorinating agents (e.g., Selectfluor) | Ambient to reflux | Various | - | Variable | Fluorination of aromatic ring |

Research Findings and Optimization Insights

Catalyst choice: NbCl₅ has been shown to be highly effective in Friedel–Crafts cyclizations of aromatic substrates to indenones, often providing better selectivity and yields than traditional AlCl₃.

Solvent effects: Non-polar solvents such as methyl ethyl ketone or o-dichlorobenzene favor cyclization and alkylation steps by stabilizing intermediates and facilitating reaction kinetics.

Temperature control: Elevated temperatures near the boiling point of the solvent optimize reaction rates but require careful monitoring to avoid side reactions or decomposition.

Base selection: Potassium carbonate is preferred for alkylation steps due to its mild basicity and compatibility with sensitive functional groups.

Purification: Typical purification methods include recrystallization and chromatographic techniques to isolate high-purity this compound.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reactions | Catalysts/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| Friedel–Crafts acylation | 4-Fluoro-5-methoxyphenylpropionic acid (or acid chloride) | Intramolecular cyclization | AlCl₃ or NbCl₅, 80–130 °C, DCM/o-DCB | 50–78 | Classical method, well-established |

| Acid-catalyzed ester cyclization | Ester of 4-fluoro-5-methoxyphenylpropionic acid | Cyclization under strong acid | TFSA or methanesulfonic acid, 100 °C | Up to 95 | High yield, avoids Lewis acids |

| Alkylation of hydroxy precursor | 5-Hydroxy-4-fluoro-2,3-dihydro-1H-inden-1-one | Methylation | Methyl iodide + K₂CO₃, reflux | 70–90 | For methoxy group introduction |

| Electrophilic fluorination | Aromatic intermediate | Aromatic fluorination | Selectfluor or equivalents | Variable | Introduces fluorine substituent if needed |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one with structurally similar compounds, focusing on substituent effects, positions, and bioactivity data.

Positional Isomers: Fluorine and Methoxy Substitution

- 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (): This positional isomer differs in the fluorine placement (position 6 vs. 4). Fluorine’s position alters the molecule’s dipole moment and steric interactions. The methoxy group at position 5 likely contributes to solubility and hydrogen-bonding capabilities, similar to the target compound .

Halogenated Derivatives

- 5-Chloro-2,3-dihydro-1H-inden-1-one (): Replacing fluorine with chlorine introduces a bulkier, less electronegative halogen. This compound is an intermediate in the synthesis of indoxacarb, a pesticide, highlighting the agrochemical relevance of halogenated indenones .

- 2-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one ():

The chlorine at position 2 and methoxy at position 5 create a distinct electronic profile. The ortho-substituted chlorine may sterically hinder rotation around the ketone moiety, affecting conformational stability. Such derivatives are often explored as enzyme inhibitors (e.g., acetylcholinesterase) or antimicrobial agents .

Methoxy vs. Hydroxy Substitution

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (–7): This compound replaces fluorine and methoxy with hydroxyl, isopropyl, and methyl groups. Its allelopathic activity (IC50: 0.34 mM for hypocotyls, 0.16 mM for roots) suggests that electron-donating substituents at position 3 and 5 may enhance phytotoxicity. In contrast, the target compound’s methoxy group (a stronger electron donor than hydroxyl) might reduce acidity but improve metabolic stability .

Pharmacologically Active Derivatives

- Donepezil ():

A 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivative, donepezil is an FDA-approved acetylcholinesterase (AChE) inhibitor. The dimethoxy groups enhance binding to AChE’s catalytic site via π-π stacking and hydrogen bonding. The target compound’s 4-fluoro-5-methoxy substitution could modulate similar interactions but with reduced steric bulk compared to donepezil’s benzylpiperidine side chain . - FCY-302 (): A 7-methyl-2-(phenylmethylidene) derivative, FCY-302 exhibits antiproliferative activity against leukemia cells. The conjugated benzylidene group likely contributes to its anticancer properties by intercalating DNA or inhibiting kinases. The absence of such a group in the target compound suggests divergent biological targets .

Biologische Aktivität

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic compound belonging to the class of dihydroindene derivatives. Its unique molecular structure, characterized by the presence of a fluorine atom and a methoxy group, contributes to its distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 180.18 g/mol. The compound features a bicyclic indene structure that enhances its lipophilicity and reactivity, making it an interesting candidate for medicinal chemistry.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| This compound | K562 | 3.24 ± 0.10 | 59.81 ± 3.84 |

| CA-4 (control) | K562 | 1.99 ± 0.15 | 78.55 ± 1.85 |

These results suggest that the compound acts as a tubulin polymerization inhibitor by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Microtubule Disruption : The compound disrupts microtubule assembly, which is critical for mitosis, thereby inhibiting cancer cell division.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through mitochondrial membrane potential (MMP) disruption and reactive oxygen species (ROS) generation .

- Cell Cycle Arrest : The compound causes G2/M phase arrest in the cell cycle, preventing further proliferation of cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

Study on Antiproliferative Activity

In a study evaluating multiple dihydroindene derivatives, it was found that compounds with electron-donating groups exhibited higher antiproliferative activities compared to those with electron-withdrawing groups. Specifically, derivatives closely related to 4-Fluoro-5-methoxy showed promising results against various cancer lines .

Evaluation Against Specific Cancer Types

In another investigation focusing on breast cancer cell lines (MDA-MB-231), derivatives similar to 4-Fluoro-5-methoxy were assessed for their ability to induce apoptosis and inhibit growth at low concentrations (IC50 values ranging from 0.1 µM to several micromolar levels) demonstrating significant anticancer potential .

Q & A

Q. What are the key synthetic routes for 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts acylation followed by fluorination and methoxylation. A common method includes:

- Step 1 : Cyclization of substituted benzene derivatives using AlCl₃ to form the indanone core.

- Step 2 : Electrophilic fluorination at the 4-position using Selectfluor® or similar reagents.

- Step 3 : Methoxy group introduction via nucleophilic substitution or O-methylation. Purity optimization is achieved through continuous flow reactors (to reduce by-products) and recrystallization in ethanol/chloroform mixtures .

| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Friedel-Crafts + Fluorination | 65–75 | >95 | Anhydrous AlCl₃, 0°C |

| Flow Reactor Scaling | 80–85 | >98 | Residence time: 30 min, 50°C |

Q. How is the molecular structure characterized using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Assigns methoxy (δ 3.80–3.85 ppm) and fluorine-coupled aromatic protons (δ 6.90–7.20 ppm). The ketone carbonyl appears at ~205 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 180.1 (M⁺) with fragmentation patterns confirming the bicyclic structure .

Q. What primary biological activities are reported for this compound?

Studies highlight:

- Antimicrobial Activity : MIC values of 8–16 µg/mL against E. coli and S. aureus due to fluorine-enhanced hydrogen bonding with bacterial enzymes .

- Anticancer Potential : IC₅₀ of 12 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How do fluorine and methoxy substituents influence reactivity and biological interactions?

- Fluorine : Increases electrophilicity at the 4-position, enabling nucleophilic substitution (e.g., SNAr reactions). It also enhances hydrogen bonding with biological targets (e.g., kinase ATP-binding sites) .

- Methoxy Group : Boosts lipophilicity (logP ~2.1), improving membrane permeability. Regioselective demethylation under acidic conditions generates reactive quinone intermediates .

| Substituent | Effect on logP | Reactivity Example |

|---|---|---|

| 4-Fluoro | +0.3 | SNAr with amines at 80°C |

| 5-Methoxy | +0.7 | Acid-catalyzed demethylation |

Q. What computational methods predict electronic properties and reactivity?

- DFT Calculations (B3LYP/6-31G(d,p)) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity. Mulliken charges show electron deficiency at the ketone oxygen (charge: -0.45), favoring nucleophilic attacks .

- Molecular Electrostatic Potential (MEP) : Fluorine and ketone regions are electrophilic "hotspots," aligning with observed biological interactions .

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies (e.g., variable IC₅₀ values) arise from:

- Substituent Position : 4-Fluoro-6-methoxy analogs ( ) show reduced activity due to steric hindrance.

- Assay Conditions : Varying pH or serum content alters membrane permeability. Standardization using high-content screening (HCS) with controls for ROS interference is recommended .

| Study | Reported IC₅₀ (µM) | Assay Conditions |

|---|---|---|

| A (2025) | 12 | Serum-free, pH 7.4 |

| B (2024) | 25 | 10% FBS, pH 6.8 |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.